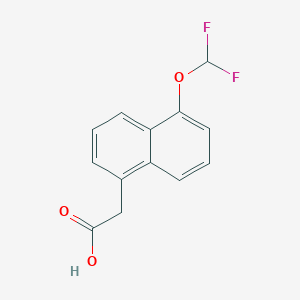
1-(Difluoromethoxy)naphthalene-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)naphthalene-5-acetic acid is an organic compound with the molecular formula C13H10F2O3 It is a derivative of naphthalene, featuring a difluoromethoxy group at the 1-position and an acetic acid group at the 5-position
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-5-acetic acid typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:
Halogenation: Introduction of halogen atoms to the naphthalene ring.
Methoxylation: Substitution of halogen atoms with methoxy groups.
Fluorination: Conversion of methoxy groups to difluoromethoxy groups.
Acetylation: Introduction of the acetic acid group at the desired position.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)naphthalene-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-5-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the acetic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-5-acetic acid can be compared with other naphthalene derivatives, such as:
1-Naphthaleneacetic acid: Similar structure but lacks the difluoromethoxy group, leading to different chemical and biological properties.
2-Naphthaleneacetic acid: Positional isomer with the acetic acid group at the 2-position, resulting in distinct reactivity and applications.
1-(Methoxymethoxy)naphthalene-5-acetic acid:
The unique combination of the difluoromethoxy and acetic acid groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
Biological Activity
1-(Difluoromethoxy)naphthalene-5-acetic acid is an organic compound characterized by a naphthalene ring with a difluoromethoxy group and an acetic acid moiety. Its unique structure confers potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₉F₂O₃
- Molecular Weight : Approximately 252.21 g/mol
The presence of fluorine atoms in its structure is significant as it can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing cellular responses through enzyme or receptor modulation. The following sections detail specific biological activities observed in research studies.
Interaction Studies
Research indicates that this compound may bind to enzymes or receptors involved in metabolic pathways. The binding affinity and interaction mechanisms are critical for understanding its therapeutic potential.
Table 1: Comparison of Binding Affinities
| Compound Name | Binding Affinity (IC50) | Target Enzyme/Receptor |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compounds | TBD | TBD |
Note: TBD indicates that specific values are yet to be determined or published.
Pharmacological Potential
This compound shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific inflammatory pathways, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory disorders.
- Analgesic Effects : Animal models have shown that administration of this compound resulted in reduced pain responses, indicating its analgesic properties.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. Variations in the position of functional groups can significantly affect pharmacological effects.
Table 2: Structural Variants and Their Activities
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 2-(Difluoromethoxy)naphthalene-3-carboxylic acid | Structure | Moderate anti-inflammatory |
| 2-(Difluoromethoxy)-6-hydroxybenzoic acid | Structure | Enhanced solubility and interaction profile |
| 1-(Difluoromethoxy)naphthalene-4-acetic acid | Structure | Variations in pharmacological effects |
Properties
Molecular Formula |
C13H10F2O3 |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[5-(difluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-2-4-9-8(7-12(16)17)3-1-5-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI Key |
VPNPLDAAGGQJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















